1-Fluoro-3-(3-nitrophenyl)benzene
Overview
Description
1-Fluoro-3-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H8FNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluorine atom and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-(3-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluorobenzene followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring. The Suzuki-Miyaura coupling reaction then involves the reaction of the nitro-substituted fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reaction typically occurs under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the nitro group.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Reduction: 1-Fluoro-3-(3-aminophenyl)benzene.
Oxidation: Various oxidation products depending on the extent of oxidation.
Scientific Research Applications
1-Fluoro-3-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-nitrophenyl)benzene depends on its specific application. In chemical reactions, the presence of the fluorine and nitro groups influences the reactivity of the aromatic ring. The nitro group is an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, while the fluorine atom can stabilize certain intermediates through inductive effects.
In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the fluorine atom.
1-Fluoro-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the fluorine atom.
3-Fluoro-4-nitrophenylbenzene: Another biphenyl derivative with different substitution patterns.
Uniqueness
1-Fluoro-3-(3-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups on the biphenyl structure. This arrangement can lead to distinct chemical reactivity and physical properties compared to other isomers. The combination of electron-withdrawing and electron-donating effects from the substituents can result in unique interactions in both chemical and biological systems.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFWFXBOZUJOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720608 | |
Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-72-4 | |
Record name | 3-Fluoro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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